molecular formula C16H23NO2S B2404193 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide CAS No. 1448122-92-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide

Cat. No. B2404193
CAS RN: 1448122-92-6
M. Wt: 293.43
InChI Key: SCAGPQZIHFBJTP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTEC and has been synthesized through several methods.

Mechanism of Action

The mechanism of action of MTEC is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity, which is responsible for the production of inflammatory mediators. MTEC may also modulate the activity of other enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
MTEC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells. MTEC has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

MTEC has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, MTEC has some limitations, such as its low solubility in water and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of MTEC, including the development of new drugs for the treatment of inflammation and pain, the optimization of its synthesis method, the investigation of its potential applications in agriculture and material science, and the evaluation of its safety and efficacy in humans. Further studies are needed to fully understand the mechanism of action of MTEC and its potential therapeutic benefits.

Synthesis Methods

MTEC can be synthesized through various methods, including the reaction of 2-hydroxyethylcyclohexanone with 4-methylthiobenzaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 2-hydroxyethylcyclohexanone with 4-methylthiobenzaldehyde in the presence of sodium hydroxide and ethanol. These methods have been optimized to increase the yield of MTEC and reduce the formation of by-products.

Scientific Research Applications

MTEC has been studied for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, MTEC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, MTEC has been used as a plant growth regulator, enhancing the growth and yield of crops. In material science, MTEC has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h7-10,13,15,18H,2-6,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGPQZIHFBJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide

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